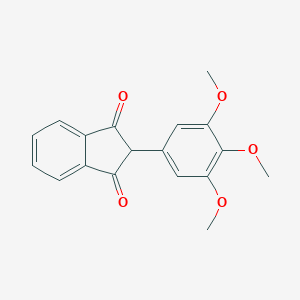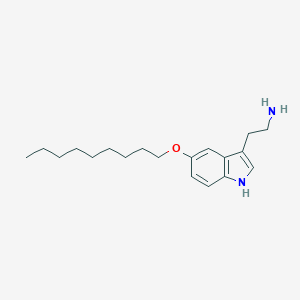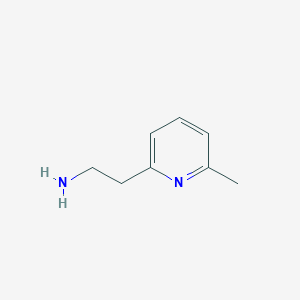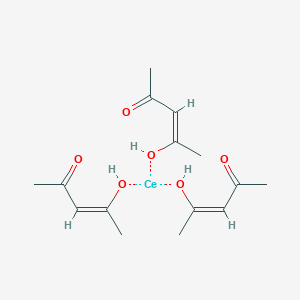
Cerium(III)-2,4-pentanedionate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cerium(III)-2,4-pentanedionate hydrate is a chemical compound that is of interest to the scientific community due to its various applications in research. It is a complex coordination compound of cerium, which is a rare earth metal, and 2,4-pentanedionate anion. This compound is used as a catalyst in various reactions and is also used as a reagent in the synthesis of other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
科学的研究の応用
Solubility Studies in Supercritical Carbon Dioxide : Research by Andersen et al. (2001) explored the solubility of cerium(IV), terbium(III), and iron(III) chelates, including cerium(III)-2,4-pentanedionate, in supercritical carbon dioxide. Their findings contribute to understanding the solubility behavior of cerium complexes in non-traditional solvents.
Electronic Structure Analysis : Kotzian and Roesch (1992) conducted a study on the electronic structure of hydrated cerium(III), providing insights into its electronic transitions and molecular orbital structure. This research, as detailed in their publication in The Journal of Physical Chemistry, offers valuable information on the electronic properties of cerium compounds (Kotzian & Roesch, 1992).
Nanoparticle Formation and Properties : Research by Djuricic and Pickering (1999) in the Journal of The European Ceramic Society on the preparation of nanocrystalline powders of cerium oxide from cerium(III) compounds, including cerium(III)-2,4-pentanedionate hydrate, highlights its role in creating weakly-agglomerated powders with potential applications in various fields (Djuricic & Pickering, 1999).
Catalytic Applications : A study by Ghosh et al. (2015) in the Journal of Molecular Liquids discussed the role of cerium(IV) oxidation of valeraldehyde, mediated by metal salts including cerium(III) compounds. This research provides insights into the catalytic potential of cerium in organic reactions (Ghosh et al., 2015).
Optical and Electronic Material Research : The study by Maggio et al. (1998) in Chemistry of Materials examined the role of cerium(III) 2,4-pentanedionate in the formation of inorganic-organic hybrid materials, revealing its significance in modifying the reactivity and properties of materials (Maggio et al., 1998).
Environmental Science Applications : Heckert et al. (2008) researched the Fenton-like reaction catalyzed by cerium, including cerium(III) compounds, demonstrating its potential in environmental applications. This study in Environmental Science & Technology highlights cerium's capability in redox reactions and radical generation (Heckert et al., 2008).
Safety and Hazards
Cerium(III)-2,4-pentanedionate hydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and not be released into the environment .
将来の方向性
作用機序
Target of Action
Cerium(III)-2,4-pentanedionate hydrate, also known as cerium;(Z)-4-hydroxypent-3-en-2-one, primarily targets reactive oxygen species (ROS) . It is known to interact with these molecules, which play a crucial role in various biological processes, including cell signaling and homeostasis .
Mode of Action
The compound acts as a nanozyme , mimicking the activity of endogenous antioxidant enzymes . It effectively scavenges excessive ROS, thereby mitigating oxidative stress . This interaction with ROS and the resulting changes contribute to its wide range of applications, particularly in the field of electrochemical sensing .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the reduction of ROS . By scavenging these molecules, the compound can alleviate oxidative stress, which is associated with various pathological conditions . The downstream effects of this action include enhanced cell viability and reduced apoptosis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The action of this compound results in enhanced cell viability and reduced apoptosis . For instance, in human pluripotent stem cells (hPSCs) and their cardiomyocyte derivatives (hPSC-CMs), the compound has been shown to alleviate excessive ROS-induced oxidative stress, thereby protecting the cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound demonstrates reliable nanosafety and biocompatibility within a broad range of concentrations . .
生化学分析
Cellular Effects
The effects of Cerium(III)-2,4-pentanedionate hydrate on cells and cellular processes are complex and multifaceted. It has been found to exhibit protective effects on cell viability by alleviating excessive reactive oxygen species (ROS)-induced oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have shown protective effects at low concentrations
Transport and Distribution
It is known to be highly soluble in water, alcohol, and acetone , suggesting it could be widely distributed within cells and tissues.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(III)-2,4-pentanedionate hydrate involves the reaction of cerium nitrate hexahydrate with 2,4-pentanedione in the presence of a solvent and a reducing agent.", "Starting Materials": [ "Cerium nitrate hexahydrate", "2,4-pentanedione", "Solvent (e.g. ethanol)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve cerium nitrate hexahydrate in the solvent to form a solution.", "Add 2,4-pentanedione to the solution and stir for a few minutes.", "Add the reducing agent slowly to the solution while stirring continuously.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with the solvent and dry it under vacuum to obtain Cerium(III)-2,4-pentanedionate hydrate." ] } | |
| 15653-01-7 | |
分子式 |
C15H24CeO6 |
分子量 |
440.46 g/mol |
IUPAC名 |
cerium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChIキー |
RPYNZIXQCIBSMG-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
| 15653-01-7 | |
物理的記述 |
Tan powder; [Strem Chemicals MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



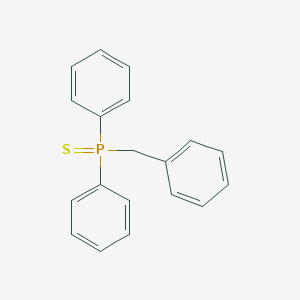

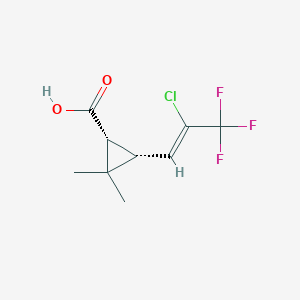

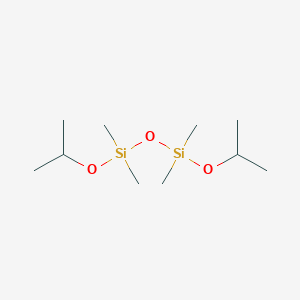


![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
